molecular formula C17H19N3O3 B2379258 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone CAS No. 2034279-47-3

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone

Cat. No.: B2379258
CAS No.: 2034279-47-3
M. Wt: 313.357
InChI Key: DPRMYCRHRLXEHN-UHFFFAOYSA-N
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Description

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.
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Scientific Research Applications

Amine-Constrained Pyridazinone Histamine H3 Receptor Antagonists

A study by Sundar et al. (2011) discusses a series of constrained amine analogs of a potent H3R antagonist, leading to the identification of a new class of (S)-2-pyrrolidin-1-ylmethyl-1-pyrrolidinyl amides. These compounds were synthesized to improve pharmacokinetic profiles, which could suggest potential applications in designing receptor antagonists with improved drug-like properties for neurological or inflammatory conditions (Sundar et al., 2011).

Magnesium and Zinc Complexes with N,O-Bidentate Ligands

Wang et al. (2012) explored magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands for the immortal ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and lactide (L-LA). This indicates potential applications in polymer synthesis, offering insights into the utilization of pyridine derivatives in catalysis for polymerization processes (Wang et al., 2012).

DNA Binding and Cytotoxicity of Cu(II) Complexes

Kumar et al. (2012) synthesized and characterized Cu(II) complexes of tridentate ligands, demonstrating DNA binding propensity and cytotoxicity against different cancer cell lines. This suggests potential applications in the development of chemotherapeutic agents and DNA interaction studies (Kumar et al., 2012).

Pt-Catalyzed Cyclization for Heterocycle Synthesis

Smith et al. (2007) described a Pt(II)-catalyzed method for synthesizing indolizines, pyrrolones, and indolizinones, indicating the utility of pyridine derivatives in facilitating the synthesis of complex heterocycles. This research highlights potential applications in pharmaceuticals and materials science (Smith et al., 2007).

Synthesis and Antiviral Activity of Pyrazolo[3,4-b]pyridine Derivatives

Attaby et al. (2006) reported on the synthesis and evaluation of antiviral activities of pyrazolo[3,4-b]pyridine derivatives, providing a foundation for the development of new antiviral agents. This study underscores the potential of pyridine-based compounds in antiviral drug development (Attaby et al., 2006).

Properties

IUPAC Name

2-(4-methylphenoxy)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-13-4-6-14(7-5-13)22-12-17(21)20-10-8-15(11-20)23-16-3-2-9-18-19-16/h2-7,9,15H,8,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRMYCRHRLXEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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